molecular formula C19H22ClNO2 B1662926 HEAT hydrochloride CAS No. 30007-39-7

HEAT hydrochloride

Cat. No. B1662926
CAS RN: 30007-39-7
M. Wt: 331.8 g/mol
InChI Key: VCZXZECZIRGUCZ-UHFFFAOYSA-N
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Description

Heat hydrochloride (HCl), also known as heptamethylene-bis-acetonitrile hydrochloride, is an organic compound that is used as a reagent in the synthesis of various compounds. Heat HCl is a white crystalline solid that is soluble in water and has a melting point of 78°C. It is a versatile reagent that has been used in a variety of applications, including in the synthesis of pharmaceuticals, in the study of organic and inorganic compounds, and in the study of proteins. Heat HCl is also used in the preparation of polymers, dyes, and other materials.

In Vivo

Heat HCl has been used in a variety of in vivo studies, including the study of the pharmacokinetics and pharmacodynamics of drugs, the study of the metabolism and toxicity of drugs, and the study of the effects of drugs on various organs and tissues. Heat HCl has also been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the cardiovascular system.

In Vitro

Heat HCl has been used in a variety of in vitro studies, including the study of the biochemical and physiological effects of drugs, the study of the structure and function of proteins, and the study of the effects of drugs on cells and tissues. Heat HCl has also been used in the study of the effects of drugs on enzymes, as well as in the study of the effects of drugs on the immune system.

Mechanism Of Action

Heat HCl has been shown to act as a proton donor, and is thought to interact with proteins and other molecules by forming hydrogen bonds. Heat HCl is also thought to act as a nucleophile, and can interact with other molecules by forming covalent bonds.

Biological Activity

Heat HCl has been shown to be an effective reagent in the synthesis of various compounds, including pharmaceuticals, polymers, dyes, and other materials. Heat HCl has also been shown to have a variety of biological activities, including the inhibition of enzymes, the inhibition of protein synthesis, and the inhibition of cell growth.

Biochemical And Physiological Effects

Heat HCl has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the inhibition of protein synthesis, and the inhibition of cell growth. Heat HCl has also been shown to have an effect on the metabolism of drugs, and has been shown to be an effective reagent in the synthesis of various compounds, including pharmaceuticals, polymers, dyes, and other materials.

Advantages And Limitations For Lab Experiments

Heat HCl has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using Heat HCl is its high solubility in water, which makes it easy to work with in a variety of laboratory experiments. Heat HCl is also a relatively inexpensive reagent, making it an attractive option for laboratory experiments. However, Heat HCl is also a relatively volatile compound, and can be hazardous to work with in certain laboratory settings.

Future Directions

Heat HCl has a variety of applications in scientific research, and there are a number of potential future directions for this compound. One potential future direction is the use of Heat HCl in the study of the effects of drugs on the central nervous system. Another potential future direction is the use of Heat HCl in the study of the effects of drugs on the cardiovascular system. Additionally, Heat HCl could be used in the study of the pharmacokinetics and pharmacodynamics of drugs, as well as in the study of the metabolism and toxicity of drugs. Finally, Heat HCl could be used in the study of the effects of drugs on enzymes, as well as in the study of the effects of drugs on the immune system.

properties

IUPAC Name

2-[[2-(4-hydroxyphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-17-9-5-14(6-10-17)11-12-20-13-16-8-7-15-3-1-2-4-18(15)19(16)22;/h1-6,9-10,16,20-21H,7-8,11-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCZXZECZIRGUCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1CNCCC3=CC=C(C=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10952420
Record name 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

HEAT hydrochloride

CAS RN

30007-39-7
Record name 2-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10952420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[b-(4-Hydroxyphenyl)ethyl]aminomethyl}-1-tetralone hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
J Ciriello, MM Caverson, Z Li - Neuroscience, 2013 - Elsevier
… Microinjection of HEAT hydrochloride into BST did not elicit … hcrt-1 in combination with HEAT hydrochloride did not induce … hcrt-1 combined with HEAT hydrochloride, and that returned to …
Number of citations: 14 www.sciencedirect.com
D Datta, ST Yang, VC Galvin, J Solder… - Journal of …, 2019 - Soc Neuroscience
… The α1-AR antagonist HEAT hydrochloride was delivered via iontophoresis near the neurons under investigation. In this experiment, 14 neurons with delay-related mnemonic activity …
Number of citations: 27 www.jneurosci.org
L Jasmin, D Tien, D Weinshenker… - Proceedings of the …, 2002 - National Acad Sciences
Noradrenaline (NA), a key neurotransmitter of the endogenous pain inhibitory system, acutely inhibits nociceptive transmission (including that mediated by substance P), potentiates …
Number of citations: 98 www.pnas.org
AI Landa, ÁJM Gargiulo, MML Gargiulo… - Journal of neural …, 2009 - Springer
… They were injected 48 h later with saline solution (SAL, two 2 μl injections), SAL (2 μl) and NMDA (1 μg/2 μl), HEAT hydrochloride (BE 2254/2-beta-4-hydroxyphenyl-ethylaminoethyl-1-…
Number of citations: 8 link.springer.com
K Färber, U Pannasch, H Kettenmann - Molecular and cellular …, 2005 - Elsevier
… agonists (1–10 μM dihydrexidine and (−)-quinpirole, Tocris), dopaminergic antagonists (10 μM SCH23390 and sulpiride), and antagonists (0.1–100 μM HEAT hydrochloride, BRL44408 …
Number of citations: 246 www.sciencedirect.com
T Tuinstra, AR Cools - Neuroscience, 2000 - Elsevier
The main goal of this study was to provide in vivo neurochemical evidence that mesolimbic α- and β-adrenoceptors direct the release of mesolimbic dopamine. Both high responders to …
Number of citations: 36 www.sciencedirect.com
K Nakadate, M Matsukawa, N Okado - Neuroscience, 2006 - Elsevier
Both serotonin and noradrenaline affect synapse formation and maintenance in the CNS. Although we previously demonstrated that serotonin regulates synaptic density via activation of …
Number of citations: 10 www.sciencedirect.com
EM Fröjdö, J Westerlund, B Isomaa - … and Physiology Part A: Molecular & …, 2002 - Elsevier
An access to brain cell cultures from fish would enable screening of possible neurotoxic chemicals contaminating the aquatic environment. In the present study, a protocol for a …
Number of citations: 23 www.sciencedirect.com
MR Bruchas, ML Toews, CS Bockman… - European journal of …, 2008 - Elsevier
α 1 -Adrenoceptors and extracellular signal-regulated kinases 1 and 2 (ERK1/2) regulate salivary secretion. However, whether α 1 -adrenoceptors couple to ERK1/2 activation and the …
Number of citations: 12 www.sciencedirect.com
SW Tan, C Fraser, TN Chonghaile - BMC Proceedings, 2017 - bmcproc.biomedcentral.com
… treated with doxazosin and HEAT hydrochloride (α1-adrenergic … Doxazosin, HEAT hydrochloride and Aβ42 caused a … induced by doxazosin and HEAT hydrochloride may suggest …
Number of citations: 12 bmcproc.biomedcentral.com

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